5-Bromo-6-methylbenzofuran
Overview
Description
5-Bromo-6-methylbenzofuran is an organic compound with the molecular formula C9H7BrO. . This compound is characterized by a benzofuran ring substituted with a bromine atom at the 5th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylbenzofuran typically involves the bromination of 6-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-methylbenzofuran.
Substitution: Formation of 5-methoxy-6-methylbenzofuran.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
- 5-Bromo-2-methylbenzofuran
- 6-Bromo-5-methylbenzofuran
- 5-Chloro-6-methylbenzofuran
Comparison: 5-Bromo-6-methylbenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
5-bromo-6-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAAUYNAZZPIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592402 | |
Record name | 5-Bromo-6-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219736-06-8 | |
Record name | 5-Bromo-6-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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